molecular formula C22H25N3O2S B11313075 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11313075
M. Wt: 395.5 g/mol
InChI Key: LHPZADYCXQRQAQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including an oxazole ring, a thiophene ring, and a naphthalene derivative

Preparation Methods

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Attachment of the Naphthalene Derivative: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and oxazole rings, using halogenating agents or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their diverse biological activities.

    Oxazole Derivatives: Compounds with the oxazole ring, which are used in various medicinal and material applications.

    Naphthalene Derivatives: Compounds based on the naphthalene structure, which are important in organic synthesis and material science.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-25(2)19(21-8-5-11-28-21)14-23-22(26)18-13-20(27-24-18)17-10-9-15-6-3-4-7-16(15)12-17/h5,8-13,19H,3-4,6-7,14H2,1-2H3,(H,23,26)

InChI Key

LHPZADYCXQRQAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC3=C(CCCC3)C=C2)C4=CC=CS4

Origin of Product

United States

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